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molecular formula C8H12N2O B034423 3-Methoxy-6-methylbenzene-1,2-diamine CAS No. 101251-28-9

3-Methoxy-6-methylbenzene-1,2-diamine

Cat. No. B034423
M. Wt: 152.19 g/mol
InChI Key: JBHXVPWMLQFNPL-UHFFFAOYSA-N
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Patent
US08314253B2

Procedure details

3-Methoxy-6-methyl-benzene-1,2-diamine was synthesized by suspending 3.3 g of 1-methoxy-4-methyl-2,3-dinitro-benzene (Can. J. Chem. 65, 1233-1240, 1987) in 100 mL EtOH, evacuating 3 times with N2 and addition of 450 mg of 10wt % Pd/C. The reaction mixture was stirred under a H2 atmosphere (balloon) overnight. Filtration over a pad of celite and washing with 100 mL EtOH yielded after concentration in vacuo 2.2 g of the desired compound as brown oil.
Name
1-methoxy-4-methyl-2,3-dinitro-benzene
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([N+:10]([O-])=O)[C:4]=1[N+:13]([O-])=O>CCO>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[C:5]([NH2:10])[C:4]=1[NH2:13]

Inputs

Step One
Name
1-methoxy-4-methyl-2,3-dinitro-benzene
Quantity
3.3 g
Type
reactant
Smiles
COC1=C(C(=C(C=C1)C)[N+](=O)[O-])[N+](=O)[O-]
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under a H2 atmosphere (balloon) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evacuating 3 times
ADDITION
Type
ADDITION
Details
with N2 and addition of 450 mg of 10wt % Pd/C
FILTRATION
Type
FILTRATION
Details
Filtration over a pad of celite
WASH
Type
WASH
Details
washing with 100 mL EtOH
CUSTOM
Type
CUSTOM
Details
yielded
CONCENTRATION
Type
CONCENTRATION
Details
after concentration in vacuo 2.2 g of the desired compound as brown oil

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=C(C(=C(C=C1)C)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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